molecular formula C14H13N3O5 B2355151 N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448037-82-8

N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer: B2355151
CAS-Nummer: 1448037-82-8
Molekulargewicht: 303.274
InChI-Schlüssel: XQFNUCYIDUREEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-19-13-9(6-15-14(17-13)20-2)16-12(18)8-3-4-10-11(5-8)22-7-21-10/h3-6H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFNUCYIDUREEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2=CC3=C(C=C2)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-Dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of 2,4-dimethoxypyrimidine with benzo[d][1,3]dioxole derivatives under specific conditions that facilitate the formation of the carboxamide group. Common methods include:

  • Refluxing in organic solvents such as DMF or DMSO.
  • Purification through recrystallization or chromatography.

2.1 Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro assays were conducted on various cancer cell lines (e.g., A549, HCC827, and NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cultures. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation (Table 1).
Cell LineIC50 (μM) - 2DIC50 (μM) - 3D
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound can inhibit tumor growth effectively across different models, although some selectivity for cancerous versus normal cells needs further investigation .

2.2 Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate moderate antibacterial activity, which is crucial for developing new antibiotics given the rise of resistant strains .

3. Case Studies

Case Study: Antitumor Efficacy

In a study focusing on new benzimidazole derivatives with structural similarities to our compound, researchers found that certain modifications led to enhanced antitumor activity against lung cancer cell lines. This suggests that structural variations in compounds like this compound could yield even more potent derivatives .

Case Study: Antibacterial Properties

Another research effort involved synthesizing a series of compounds based on similar frameworks to evaluate their antibacterial efficacy against Bacillus subtilis and Staphylococcus aureus. The results indicated that specific substitutions could significantly enhance antibacterial activity, providing a pathway for optimizing this compound for therapeutic applications .

4. Conclusion

This compound presents a promising candidate in both anticancer and antimicrobial research fields. While initial studies indicate significant biological activity, further optimization and exploration of its mechanisms are essential for developing effective therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM) - 2DIC50 (µM) - 3D
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate effective inhibition of cell proliferation across different models, suggesting potential for further development as an anticancer agent.

Mechanistic Studies

The compound has been investigated for its impact on the phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway , which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound may contribute to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study 1: In Vitro Efficacy

A study evaluated the efficacy of this compound on breast cancer cell lines (MDA-MB-231). The results indicated that the compound effectively inhibited cell growth with an IC50 of approximately 1 µM, demonstrating its potential as a therapeutic agent against breast cancer.

Case Study 2: In Vivo Studies

In vivo studies using xenograft models have shown that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated at therapeutic doses, indicating its potential for clinical application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.